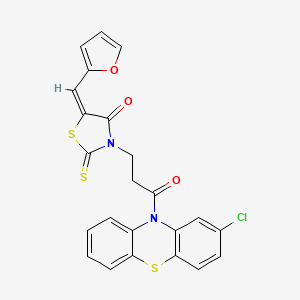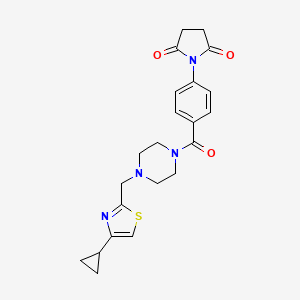
Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate, also known as MHOB, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. MHOB has been found to have various biochemical and physiological effects, making it a promising candidate for use in scientific research.
科学的研究の応用
Photopolymerization Initiators
A study by Guillaneuf et al. (2010) introduced a novel compound bearing a chromophore group linked to the aminoxyl function, showing potential as a photoiniferter. This compound, related to Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate, decomposes under UV irradiation to generate corresponding radicals, indicating its use in photopolymerization processes (Guillaneuf et al., 2010).
Allosteric Modifiers of Hemoglobin
Research by Randad et al. (1991) explored compounds structurally related to this compound for their ability to modify hemoglobin's oxygen affinity. These compounds showed significant potential as allosteric effectors, suggesting applications in medical areas needing oxygen supply modulation (Randad et al., 1991).
Synthesis and Characterization
A publication by Ukrainets et al. (2014) detailed the synthesis of compounds related to this compound, highlighting methodologies for creating such complex molecules. These syntheses contribute to the broader understanding of chemical properties and potential applications in various scientific fields (Ukrainets et al., 2014).
Benzylation of 1,3-Dicarbonyl Compounds
Kischel et al. (2007) investigated the benzylation reactions of CH-acidic compounds, including 4-hydroxycoumarin, to yield pharmaceutically relevant products. This research suggests the potential utility of this compound in the synthesis of medically significant molecules (Kischel et al., 2007).
Safety and Hazards
This compound is not intended for human or veterinary use and is available for research use only. Therefore, it should be handled with appropriate safety measures in a research setting.
将来の方向性
Considering the versatility of chromanone, a key component of this compound, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new drugs with a wide range of pharmacological activities .
特性
IUPAC Name |
methyl 4-[[2-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylamino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-27-19(25)13-6-8-14(9-7-13)22-18(24)17(23)21-12-20(26)10-11-28-16-5-3-2-4-15(16)20/h2-9,26H,10-12H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSXDKPRGZVGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2486502.png)
![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2486503.png)




![Benzo[b]thiophene-2-carbothioamide, N-methyl-](/img/structure/B2486515.png)

